molecular formula C92H141N25O26 B599088 Dirucotide CAS No. 152074-97-0

Dirucotide

Cat. No.: B599088
CAS No.: 152074-97-0
M. Wt: 2013.3 g/mol
InChI Key: RCTCWZRPYFBGLQ-WMCRPSJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dirucotide (MBP8298) is a synthetic 17-amino acid peptide (sequence: DENPVVHFFKNIVTPRT) derived from residues 82–98 of the myelin basic protein (MBP), a key component of the myelin sheath in the central nervous system . It was developed to modulate autoimmune responses in multiple sclerosis (MS) by mimicking MBP and inducing immune tolerance . Structurally, this compound has a molecular formula of C₉₂H₁₄₁N₂₅O₂₆ (molecular weight: 2013.25) and features 20 stereocenters . Despite promising preclinical data showing suppression of autoreactive T-cells, Phase III clinical trials (MAESTRO-01) failed to demonstrate efficacy in delaying disability progression in secondary progressive MS (SPMS), leading to its discontinuation in 2009 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dirucotide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography and high-performance liquid chromatography . These methods ensure high purity and yield of the final product, which is crucial for its therapeutic application .

Chemical Reactions Analysis

Types of Reactions: Dirucotide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. This reaction is catalyzed by proteolytic enzymes in biological systems .

Common Reagents and Conditions: In laboratory settings, this compound can be hydrolyzed using acidic or basic conditions. For example, hydrochloric acid or sodium hydroxide can be used to break down the peptide into its constituent amino acids .

Major Products: The major products of this compound hydrolysis are the individual amino acids that make up the peptide sequence. These include aspartic acid, glutamic acid, asparagine, proline, valine, histidine, phenylalanine, lysine, isoleucine, and threonine .

Scientific Research Applications

Comparison with Similar Compounds

Dirucotide has been compared to linear and cyclic analogues of MBP82–98, including alanine-substituted and cyclized variants, which aim to improve stability, HLA binding affinity, and immunomodulatory effects.

Structural and Functional Comparisons

Parameter This compound (MBP82–98) Linear MBP82–98(Ala91) Cyclic MBP82–98
Structure Linear peptide Linear with Ala substitution at position 91 Head-to-tail cyclized conformation
Key Modifications None Alanine substitution at TCR contact site Conformational rigidity via cyclization
HLA Binding Strong affinity for HLA-DR2; weak for HLA-DR4 Reduced HLA-DR2 binding vs. cyclic form Enhanced HLA-DR2 affinity; HLA-DR4 remains low
Stability Susceptible to proteolysis Similar degradation profile to linear Resistant to enzymatic degradation
Immunomodulation Induces regulatory T-cells (Tregs) Partial Th1-to-Th2 shift Stronger suppression of pro-inflammatory T-cells
Clinical Outcomes Failed Phase III trials (no delay in EDSS) Preclinical stage Preclinical; superior in vitro stability

Mechanism of Action

  • This compound : Binds HLA-DR2, presenting MBP epitopes to T-cells to induce tolerance. However, its linear structure limits stability and MHC interaction specificity .
  • Cyclic Analogues : The cyclized backbone restricts conformational flexibility, enhancing HLA-DR2 binding and prolonging half-life. For example, cyclo(87–99)(Arg91, Ala96) MBP87–99 showed prolonged stability and suppressed pro-inflammatory cytokines (e.g., IFN-γ) in MS patient T-cells .

Preclinical and Clinical Data

  • This compound : Increased CD4+CD25+Foxp3+ Tregs in trials but failed to meet clinical endpoints .
  • Cyclic Analogues : In vitro studies demonstrated stronger HLA-DR2 binding (IC₅₀: 0.5 µM vs. 2.1 µM for this compound) and enhanced suppression of autoreactive T-cells . Cyclic peptides also resisted degradation in serum for >24 hours, unlike linear forms (<6 hours) .

Biological Activity

Dirucotide, also known as MBP8298, is a synthetic peptide derived from the myelin basic protein (MBP), specifically designed to modulate immune responses in patients with multiple sclerosis (MS). This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and relevant research findings.

This compound functions by inducing peptide-specific immunologic tolerance . In MS, the immune system erroneously attacks myelin, the protective sheath surrounding nerve fibers. This compound mimics a segment of MBP, aiming to retrain the immune system to recognize MBP as a self-antigen rather than a target for attack. The primary mechanism involves the binding of this compound to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which presents the peptide to T cells. This interaction is crucial as it modulates T cell responses and promotes regulatory T cell activity, potentially reducing autoimmune attacks on myelin .

Clinical Efficacy

This compound has undergone several clinical trials to assess its efficacy in delaying disease progression in MS patients.

Phase II Trials

  • A Phase II trial demonstrated that this compound significantly delayed disease progression in patients with specific HLA haplotypes (HLA-DR2 and HLA-DR4). The study reported a 5-year median delay in disease progression compared to placebo (78 months versus 18 months) in a subset of patients .
  • The overall effect in the larger patient group was not statistically significant (p = 0.31), indicating that genetic factors may play a critical role in treatment response .

Phase III Trials

  • In contrast, results from Phase III trials indicated that this compound did not meet primary endpoints for delaying disease progression as measured by the Expanded Disability Status Scale (EDSS) . This led to a cessation of further development for broader MS populations but continued interest in specific genetic responders.

Research Findings

Recent studies have focused on enhancing this compound's efficacy through structural modifications:

  • Cyclic and Altered Peptide Ligands : Research has shown that cyclic analogues of this compound exhibit improved stability and binding affinity to HLA-DR alleles compared to linear forms. These modifications may enhance the peptide's ability to induce regulatory T cells and suppress autoreactive T cell responses .
  • Long-term Effects : Follow-up studies have indicated an increase in CD4+CD25+Foxp3+ regulatory T cells post-treatment with this compound, suggesting potential long-term immunomodulatory effects that warrant further investigation .

Summary of Clinical Trials

Trial PhasePatient TypePrimary EndpointResults Summary
Phase IIProgressive MS (HLA-DR2/DR4)Delay in disease progression5-year delay vs. placebo; significant in subset
Phase IIISecondary Progressive MSDelay in disease progressionDid not meet primary endpoint; development ceased
Phase IIRelapsing-Remitting MSReduced relapse rateFailed to achieve primary endpoint; reduced EDSS

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to assess Dirucotide's efficacy in preclinical models of multiple sclerosis (MS)?

  • Methodological Answer : Preclinical evaluation typically utilizes animal models such as Experimental Autoimmune Encephalomyelitis (EAE). Key steps include:

  • Clinical Scoring : Daily monitoring of neurological symptoms (e.g., paralysis severity) using standardized scales.
  • Histopathology : Post-mortem analysis of CNS tissues for demyelination and immune cell infiltration.
  • Immunological Profiling : Flow cytometry or ELISA to measure cytokine levels (e.g., IFN-γ, IL-17) in serum or cerebrospinal fluid.
  • Study Design : Apply the PICOT framework to define Population (EAE mice), Intervention (this compound dosage), Comparison (placebo/standard therapy), Outcome (reduced symptom severity), and Time (4–8 weeks) .

Q. How is this compound synthesized and purified, and what analytical techniques validate its structural integrity?

  • Methodological Answer :

  • Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry to assemble the 17-amino acid sequence.
  • Purification : Ion-exchange centrifugal partition chromatography (IEC-CPC) using a biphasic solvent system (methyl tert-butyl ether/acetonitrile/n-butanol/water) and Ca²⁺ as a displacer, achieving 98% purity and 69% yield .
  • Validation : HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and circular dichroism (CD) for secondary structure analysis.

Q. What are the key considerations for designing a Phase II clinical trial to evaluate this compound's safety and immunomodulatory effects in MS patients?

  • Methodological Answer :

  • PICOT Framework : Define Population (relapsing-remitting MS patients), Intervention (this compound subcutaneous injection), Comparison (interferon-beta or placebo), Outcome (reduced relapse rate, MRI lesion count), and Time (12–24 months) .
  • Endpoint Selection : Primary endpoints (clinical relapse rate), secondary endpoints (MRI metrics, cytokine profiles).
  • Statistical Power : Calculate sample size using effect sizes from preclinical data to ensure statistical significance.

Q. How do researchers establish this compound's mechanism of action in modulating T-cell responses?

  • Methodological Answer :

  • In Vitro Assays : T-cell proliferation assays using myelin basic protein (MBP)-specific T-cells, with this compound added to assess inhibition.
  • Receptor Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity to MHC class II molecules.
  • Transcriptomic Analysis : RNA sequencing of T-cells to identify pathways (e.g., Th17 differentiation) modulated by this compound .

Q. What ethical and practical challenges arise when recruiting MS patients for this compound clinical trials?

  • Methodological Answer :

  • Informed Consent : Ensure participants understand risks (e.g., injection-site reactions) and lack of guaranteed benefit.
  • Exclusion Criteria : Address comorbidities (e.g., immunosuppression) that may confound results.
  • Data Security : Use encrypted databases and anonymize patient identifiers to comply with GDPR/HIPAA .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound's immunomodulatory effects across different experimental models?

  • Methodological Answer :

  • Systematic Review : Meta-analyze preclinical data to identify variables (e.g., dosage, model type) causing discrepancies.
  • Sensitivity Analysis : Statistically isolate factors (e.g., EAE induction method) influencing outcomes.
  • Mechanistic Studies : Use knockout mouse models to test hypotheses (e.g., role of regulatory T-cells) .

Q. What strategies optimize this compound's stability and bioavailability for in vivo applications?

  • Methodological Answer :

  • Formulation : PEGylation or lipid nanoparticle encapsulation to prolong half-life.
  • Pharmacokinetic Studies : LC-MS/MS to track serum concentrations over time.
  • Biodistribution Imaging : Radiolabel this compound with ¹⁸F for PET-CT tracking in rodent models .

Q. How can mixed-methods research designs address gaps in understanding this compound's long-term efficacy and patient-reported outcomes?

  • Methodological Answer :

  • Quantitative Component : Longitudinal RCT measuring relapse rates and disability scores (EDSS).
  • Qualitative Component : Thematic analysis of patient interviews to assess quality-of-life impacts.
  • Integration : Triangulate data to identify correlations between biomarkers and subjective outcomes .

Q. What experimental and computational approaches are used to predict this compound's interactions with MHC class II molecules?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to HLA-DR2.
  • Alanine Scanning Mutagenesis : Identify critical amino acids in this compound for MHC binding.
  • Comparative Analysis : Cross-reference with other MHC-binding peptides (e.g., glatiramer acetate) .

Q. How do researchers ensure methodological rigor when analyzing this compound's impact on heterogeneous MS subtypes?

  • Methodological Answer :
  • Stratified Sampling : Recruit subgroups (e.g., primary progressive MS) with matched demographics.
  • Multivariate Regression : Control for covariates (age, disease duration) in statistical models.
  • Blinding : Double-blind protocols to minimize bias in outcome assessment .

Properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCWZRPYFBGLQ-WMCRPSJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H141N25O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336603
Record name Dirucotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2013.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide.
Record name Dirucotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

152074-97-0
Record name Dirucotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirucotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dirucotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.